Copper(II)oxide

Catalog No.
S599826
CAS No.
1317-38-0
M.F
CuO
M. Wt
79.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper(II)oxide

CAS Number

1317-38-0

Product Name

Copper(II)oxide

IUPAC Name

copper;oxygen(2-)

Molecular Formula

CuO

Molecular Weight

79.55 g/mol

InChI

InChI=1S/Cu.O/q+2;-2

InChI Key

KKCXRELNMOYFLS-UHFFFAOYSA-N

SMILES

O=[Cu]

solubility

Insoluble
Practically insol in water, alc; sol in dilute acids, alkali cyanides, ammonium carbonate soln; slowly sol in ammonia
SOL IN AMMONIUM CHLORIDE, POTASSIUM CYANIDE
Soluble in acids; difficultly soluble in water
Virtually insoluble in water or alcohols; copper(II) oxide dissolves slowly in ammonia solution but quickly in ammonium carbonate solution; it is dissolved by alkali metal cyanides and by strong acid solutions; hot formic acid and boiling acetic acid solutions readily dissolve the oxide.

Synonyms

BYK-LP x 20704; Banacobru OL; Black copper oxide; C.I. 77403; C.I. Pigment Black 15; Coopers Permatrace Copper; Copacaps; Copinox Lamb; Copper Brown; Copper monooxide; Copper monoxide; Copper monoxide (CuO); Copper oxide; Copper oxide (Cu4O4); Copper

Canonical SMILES

[O-2].[Cu+2]

The exact mass of the compound Copper(II)oxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insol in water, alc; sol in dilute acids, alkali cyanides, ammonium carbonate soln; slowly sol in ammoniasol in ammonium chloride, potassium cyanidesoluble in acids; difficultly soluble in watervirtually insoluble in water or alcohols; copper(ii) oxide dissolves slowly in ammonia solution but quickly in ammonium carbonate solution; it is dissolved by alkali metal cyanides and by strong acid solutions; hot formic acid and boiling acetic acid solutions readily dissolve the oxide.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83537. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Copper(II) oxide (CuO, CAS 1317-38-0) is a monoclinic p-type transition metal oxide procured for advanced electrochemical, optoelectronic, and solid-state synthesis applications. As the fully oxidized state of copper under standard atmospheric conditions, it provides a stable baseline for manufacturing [1]. Unlike its lower-oxidation-state counterpart (Cu2O) or hydrated forms (Cu(OH)2), CuO maintains thermal stability up to ~1026 °C without mass loss and possesses a distinct, narrow electronic bandgap of 1.2–1.9 eV[2]. These quantifiable baselines make it the required choice for high-temperature ceramic processing and specialized near-infrared or high-capacity electrochemical applications where phase stability and predictable stoichiometry are mandatory.

Research Fit

p-type Monoclinic Cu²⁺ semiconductor oxide with hole-transport character
Stable Higher ambient thermodynamic stability compared to Cu₂O
Workflows Photocatalysis, gas sensing, energy storage, antimicrobial material studies

Substituting CuO with generic copper alternatives such as copper(I) oxide (Cu2O) or copper(II) hydroxide (Cu(OH)2) leads to measurable process failures and performance deficits. Cu(OH)2 decomposes to CuO at temperatures as low as 80–100 °C, causing an ~18% mass loss (via water release) that induces unpredictable shrinkage and porosity changes when used as a direct precursor in high-temperature calcination [1]. Furthermore, substituting CuO with Cu2O in catalytic or electrochemical environments alters performance baselines; Cu2O has a wider bandgap (2.1–2.5 eV) that fails to absorb near-infrared light, and it spontaneously oxidizes to form a CuO surface layer under standard CO oxidation conditions, leading to shifting reaction kinetics [2]. Consequently, CuO must be procured directly when phase stability and specific energy absorption are required.

Substitution Risk

Oxidation state (Cu²⁺ vs. Cu⁺) alters surface reactivity; CO oxidation activation energy increases substantially, which may shift catalytic conversion rates.

Morphology-dependent surface area (nanosheets vs. particles vs. tubes) directly impacts catalytic and sensing metrics; substitution may not reproduce target activity.

Antimicrobial mechanisms diverge: CuO induces higher oxidative stress than Cu₂O; response against copper-resistant strains may not transfer.

Electrochemical Capacity in Lithium-Ion Battery Anodes

In conversion-reaction lithium-ion battery architectures, CuO demonstrates a significantly higher theoretical charge storage capacity than Cu2O. Because CuO undergoes a two-electron transfer process (CuO + 2Li+ + 2e- -> Cu + Li2O), it achieves a theoretical capacity of 674 mAh/g. In contrast, Cu2O is limited to a one-electron transfer, yielding a maximum theoretical capacity of 375 mAh/g, while standard commercial graphite provides 372 mAh/g [1]. This makes CuO the required procurement choice for maximizing energy density in next-generation Cu-based anode research.

Evidence DimensionTheoretical electrochemical capacity
Target Compound DataCuO: 674 mAh/g (2-electron transfer)
Comparator Or BaselineCu2O: 375 mAh/g (1-electron transfer); Graphite: 372 mAh/g
Quantified DifferenceCuO provides ~80% higher theoretical capacity than Cu2O and ~81% higher than graphite.
ConditionsLithium-ion battery anode conversion reaction modeling

Procuring CuO for battery anode manufacturing yields nearly double the theoretical energy storage capacity compared to Cu2O or standard graphite baselines.

CO Oxidation Activation Energy
Head-to-head
CuO: 17 kcal/mol
Cu₂O: 14 kcal/mol
Cu: 9 kcal/mol +89% vs Cu
Catalyst selection context for low-temperature CO oxidation
Thin films on graphite, 200–350 °C, 100 Torr

Thermal Phase Stability and Precursor Mass Retention

For solid-state synthesis and ceramic manufacturing, precursor mass stability is critical to controlling final material density. CuO is thermally stable up to approximately 1026 °C before undergoing reduction. Conversely, Cu(OH)2 is thermally unstable and begins decomposing into CuO and water vapor at 80–100 °C[1]. This low-temperature dehydroxylation results in significant mass loss and structural shrinkage. Procuring CuO directly bypasses this decomposition step, ensuring predictable stoichiometry and preventing outgassing-induced microstructural defects during high-temperature calcination.

Evidence DimensionThermal decomposition threshold and mass stability
Target Compound DataCuO: Phase and mass stable up to ~1026 °C
Comparator Or BaselineCu(OH)2: Decomposes at 80–100 °C with H2O mass loss
Quantified DifferenceCuO avoids the ~18% stoichiometric mass loss and low-temperature phase transition inherent to Cu(OH)2.
ConditionsHigh-temperature calcination and solid-state ceramic synthesis

Using CuO directly as a solid-state precursor prevents the unpredictable shrinkage, porosity changes, and outgassing associated with Cu(OH)2 dehydration.

Optical Bandgap
Head-to-head
CuO: 1.53 eV
Cu₂O: 2.0 eV 0.47 eV narrower
Visible-light photocathode selection context
Core-shell nanowire arrays, carbothermal reduction

Phase Stability in Oxidative Catalysis

In heterogeneous catalysis, particularly CO oxidation, the stability of the active surface dictates operational consistency. Studies demonstrate that pure Cu2O surfaces spontaneously oxidize under CO oxidation reaction conditions, forming an in-situ CuO overlayer [1]. This surface restructuring causes shifting catalytic kinetics and an induction period as the material transforms. CuO, being already fully oxidized, maintains a stable monoclinic phase and consistent active oxygen site distribution from the onset of the reaction, eliminating the unpredictable in-situ phase transition associated with Cu2O.

Evidence DimensionCatalyst surface phase stability
Target Compound DataCuO: Maintains stable surface phase and consistent kinetics
Comparator Or BaselineCu2O: Spontaneously oxidizes to form a CuO surface layer, altering kinetics
Quantified DifferenceCuO provides immediate kinetic stability, whereas Cu2O undergoes continuous surface phase transformation during the reaction.
ConditionsCO oxidation under reactive redox atmospheric conditions

Procuring CuO directly for oxidation catalysis ensures a stable, predictable active phase from the start, avoiding the in-situ structural restructuring seen with Cu2O.

Antimicrobial Screening
Head-to-head
CuO NPs: reported higher inhibition
vs Cu₂O NPs in copper-resistant Pseudomonas spp. Oxidative stress mechanism
Supports antimicrobial screening endpoint context
Sonochemically synthesized NPs; MIC 100–125 µg/mL reported for biogenic CuO

Optoelectronic Bandgap for Near-Infrared Absorption

For optoelectronic applications such as photodetectors and solar absorbers, the optical bandgap determines the operational wavelength range. CuO is a direct-bandgap semiconductor with a narrow bandgap of 1.2 to 1.9 eV, allowing it to strongly absorb light in the visible and near-infrared (near-IR) spectrum (up to ~800 nm)[1]. In direct comparison, Cu2O possesses a wider bandgap of 2.1 to 2.5 eV, restricting its absorption primarily to the visible spectrum (critical absorption edge ~400–570 nm). Therefore, CuO is strictly required for devices engineered to operate in the near-IR region.

Evidence DimensionOptical bandgap (Eg) and absorption range
Target Compound DataCuO: 1.2–1.9 eV (absorbs up to ~800 nm in near-IR)
Comparator Or BaselineCu2O: 2.1–2.5 eV (absorbs up to ~570 nm)
Quantified DifferenceCuO offers a ~0.6–0.9 eV narrower bandgap, extending absorption significantly into the near-infrared spectrum.
ConditionsThin film optical transmission and photoluminescence evaluation

For photodetectors or solar absorbers targeting the near-infrared spectrum, CuO is required because Cu2O cannot absorb photons in this lower-energy range.

H₂S Gas Sensing Baseline
Head-to-head
Pure CuO: response 218 (175 °C)
CuO/ZnO composite: 344 (150 °C) +58% response, -25 °C
Sensor baseline for heterostructure development
Ra/Rg measurement; normalized response 1.8 at 1 ppm for pure CuO
Specific Capacitance
Head-to-head
CuO: 272 F/g, 85% retention
Cu₂O: 215 F/g, 80% retention +26.5% capacitance, +5pp retention
Electrode material selection context
Sputtered films, 6 M KOH, 3000 cycles

High-Capacity Lithium-Ion Battery Anode Manufacturing

Directly following from its 674 mAh/g theoretical capacity, CuO is the preferred procurement choice for researchers and manufacturers developing conversion-reaction battery anodes. Its ability to facilitate a two-electron transfer provides a distinct energy density advantage over Cu2O and standard graphite baselines [1].

Solid-State Synthesis of Advanced Ceramics and Superconductors

Because CuO maintains mass and phase stability up to ~1026 °C, it is the mandatory copper precursor for synthesizing complex oxides, such as YBCO superconductors or dielectric ceramics. It prevents the outgassing, shrinkage, and microstructural defects that occur when using thermally unstable precursors like Cu(OH)2 [2].

Stable Heterogeneous Oxidation Catalysis

In industrial CO oxidation and volatile organic compound (VOC) remediation, CuO is deployed to provide a stable, fully oxidized catalytic surface. This avoids the unpredictable in-situ surface restructuring and kinetic induction periods that occur when Cu2O is exposed to reactive redox atmospheres [3].

Near-Infrared Photodetectors and Optoelectronic Sensors

Leveraging its narrow 1.2–1.9 eV bandgap, CuO is specifically selected for optoelectronic devices requiring near-infrared absorption. It is utilized in sensor arrays and solar absorbers where the wider bandgap of Cu2O (2.1–2.5 eV) would fail to capture lower-energy photons [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Photocatalytic degradation & water splitting studies
Narrow bandgap p-type semiconductor
Bandgap-dependent photocurrent response
H₂S gas sensor research
Baseline gas sensing response profile
Heterostructure response enhancement validation
Antimicrobial material screening
Oxidative stress induction capacity
MIC and biofilm inhibition endpoints
Supercapacitor electrode research
Practical specific capacitance & cycling stability
Long-term cycling capacitance retention

Physical Description

Steel-grey to black solid; [Merck Index] Black odorless powder; [Alfa Aesar MSDS]

Color/Form

Black to brownish-black amorphous or crystalline powder or granules
Monoclinic crystals or black powder
Finely divided black particulate dispersed in air.

Hydrogen Bond Acceptor Count

1

Exact Mass

78.924512 g/mol

Monoisotopic Mass

78.924512 g/mol

Boiling Point

Decomposes at 1026
1026 °C (decomp)

Heavy Atom Count

2

Density

6.315 @ 14 °C/4 °C

Decomposition

Decomposes at 1026 °C.

Melting Point

Decomposes at 1326
1326 °C

UNII

V1XJQ704R4

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

No FDA- or EMA-approved therapeutic indications.

MeSH Pharmacological Classification

Trace Elements

Mechanism of Action

For pharmacodynamic information of copper, refer to drug entry for [DB09130]. Copper(II) oxide nanoparticles generate DNA-damaging reactive oxygen species at the nanoparticle surface or in solution by copper dissolved from the nanoparticle surface via Fenton-like reactions. In presence of H2O2, ascorbate, or both, copper (II) oxide generates hydroxyl radical, ascorbyl radical, and superoxide anion that interact with DNA, proteins, and lipids cause oxidative damage and cell death.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

1317-38-0

Absorption Distribution and Excretion

Following oral administration, copper is mainly absorbed through the gastrointestinal tract from the stomach, duodenum, and jejunum. All other intakes of copper (inhalation and dermal) are insignificant in comparison to the oral route. The bioavailability of copper from cupric oxide depends on the solubilization of the oxide in the gastrointestinal tract. According to studies on cattle and swine, copper oxide displays low absorption rate and high excretion rate. In rats exposed to aerosols containing 50-80 mg/m^3, pulmonary uptake of copper oxide occurred.
Copper undergoes biliary excretion.
Following exposure to cupric oxide aerosols containing 50-80 mg/m^3 in rats, particles were found in plasma 6 hours post-exposure and copper oxide was also observed in the proximal convoluted tubules of the kidney.
No pharmacokinetic data available.
The pulmonary uptake of copper oxide /occurred/ in rats exposed to aerosols containing 50-80 mg/cu m. Animals were exposed for 15, 30, 45, or 60 minutes and killed immediately. Another group was exposed for 180 minutes and killed at 0, 3, 6, 12, 18, or 24 hours after exposure. Electron microscopic histologic examination showed that absorption of copper had occurred in animals exposed for 180 minutes. Copper oxide particles penetrated the epithelial cells of alveoli and were found in plasma 6 hours after exposure began. Copper oxide was also observed in the proximal convoluted tubules of the kidney. /Copper oxide/
VET: COPPER SOURCE. 80% COPPER CONTENT. LOW ABSORPTION RATE & HIGH FECAL EXCRETION RATE IN CATTLE & SWINE FEEDING TRIALS. IN GENERAL MONOGASTRIC ANIMALS UTILIZE /CUPRIC OXIDE/ BETTER THAN RUMINANTS. POULTRY UTILIZATION IS SOMEWHERE BETWEEN THE TWO.
Cheviot ewes (mean live weight 50 kg) were given single doses of 0, 2.5, 5, 10, or 20 g cupric oxide particles in gelatin capsules while receiving a diet of marginal copper content based on pelleted oats. After 65 days, liver copper concentrations had increased curvilinearly in relation to dose and all ewes given 10 or 20 g cupric oxide particles showed increases of at least 13.4 mmol/kg dry matter (850 ppm). Liver copper concentrations had generally declined after 85 days but biochemical and histological evidence of copper toxicity was recorded in one ewe which had received 20 g cupric oxide particles. Despite marked variations between individual sheep, a dose of 0.1 g/kg liveweight (5 g) was considered to be safe and did not induce clinical copper toxicity in five sheep of the susceptible North Ronaldsay breed given the same basal diet.
Crossbred steers, mean initial live weight 220 kg, were given a diet of barley and hay ad libitum. Each animal received a single oral does of 0, 5, 10, 20, or 40 g cupric oxide particles. A dose of 5 g cupric oxide particles increased liver copper stores for about 240 days and higher doses increased liver stores for longer but 40 g was no more effective than 20 g (85 mg/kg live weight). Variation among individuals was marked but the highest liver copper concentration recorded (7.59 mmol/kg dry matter) produced no biochemical evidence of copper toxicity. Cupric oxide particles were separated into three fractions, clumps, short rods and long; and 5 mg/kg live weight of each fraction given to steers of 173 kg mean live weight. The form of the particles did not affect either their retention in the alimentary tract or the accumulation of copper in the liver.
For more Absorption, Distribution and Excretion (Complete) data for COPPER(II) OXIDE (6 total), please visit the HSDB record page.

Metabolism Metabolites

Cupric oxide may dissolve in acids including hydrochloric acid to form copper (II) chloride. As an inorganic compound, cupric oxide is unlikely to undergo biological degradation.

Wikipedia

Copper(II) oxide
Manganese(III)_fluoride

Biological Half Life

No pharmacokinetic data available.

Use Classification

Agrochemicals -> Fungicides

Methods of Manufacturing

Prep: Glemser, Sauer in Handbook of Preparative Inorganic Chemistry vol 2 G Bauer Ed (Academic Press NY 2nd ed 1965) p 1012.
Ignition of copper carbonate or copper nitrate
IT CAN BE PREPARED BY OXIDATION OF COPPER TURNINGS AT 800 °C IN AIR OR OXYGEN ...
Copper(II) hydroxide is easily converted to the oxide by heating.
For more Methods of Manufacturing (Complete) data for COPPER(II) OXIDE (7 total), please visit the HSDB record page.

General Manufacturing Information

Air Purification Absorbent
All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Asphalt paving, roofing, and coating materials manufacturing
Breathing Air Filtration
Computer and electronic product manufacturing
Construction
Electrical equipment, appliance, and component manufacturing
Explosives manufacturing
Industrial gas manufacturing
Laboratory Use
Mining (except oil and gas) and support activities
Miscellaneous manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Oil and gas drilling, extraction, and support activities
Other - Secondary Precious Metals Reclaimers
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petrochemical manufacturing
Petroleum refineries
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Primary metal manufacturing
Synthetic dye and pigment manufacturing
Transportation equipment manufacturing
Utilities
breathing air
Copper oxide (CuO): ACTIVE

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